METHYL (5E)-2-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Overview
Description
METHYL (5E)-2-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a synthetic organic compound belonging to the pyrrole family This compound is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL (5E)-2-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves the cyclization of glycine-derived enamino amides. This process is known for its high yield and operational simplicity . The reaction conditions often include Boc-deprotection, which facilitates the cyclization pathway . Additionally, oxidative cyclization of β-enaminones and Cu(II)-catalyzed cyclization of α-diazo-β-oxoamides with amines are also employed .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity, making the process suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
METHYL (5E)-2-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols are employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
METHYL (5E)-2-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: The compound’s structure is similar to bioactive molecules with antimalarial and HIV-1 protease inhibitory activities. It is being explored for potential therapeutic uses.
Material Science: The unique electronic properties of the pyrrole ring make this compound a candidate for use in organic electronics and conductive polymers.
Biological Studies: Its interactions with biological macromolecules are of interest for understanding enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of METHYL (5E)-2-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways. The exact molecular targets and pathways depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- METHYL 4-[({[(5E)-5-BENZYLIDENE-4-OXO-1-PHENYL-4,5-DIHYDRO-1H-IMIDAZOL-2-YL]SULFANYL}ACETYL)AMINO]BENZOATE
- ETHYL 4-HYDROXY-2-(4-METHOXYPHENYL)-5-OXO-1-PHENYL-2,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE
Uniqueness
METHYL (5E)-2-METHYL-5-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}-4-OXO-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for targeted research applications, particularly in the development of new therapeutic agents and advanced materials.
Properties
IUPAC Name |
methyl (5E)-4-hydroxy-2-methyl-5-[(4-methylsulfanylphenyl)methylidene]pyrrole-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3S/c1-9-13(15(18)19-2)14(17)12(16-9)8-10-4-6-11(20-3)7-5-10/h4-8,17H,1-3H3/b12-8+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SEUIAVZNDKEMMD-XYOKQWHBSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC2=CC=C(C=C2)SC)C(=C1C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=N/C(=C/C2=CC=C(C=C2)SC)/C(=C1C(=O)OC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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